

"Hydroxymethyl-methaqualon" CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Hydroxymethyl-methaqualon

Cat. No.: B15065814

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An In-Depth Technical Guide to Hydroxymethylmethaqualone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Hydroxymethyl-methaqualon**e, a primary metabolite of the sedative-hypnotic drug methaqualone. This document details its chemical identity, including its Chemical Abstracts Service (CAS) number and molecular structure. While specific pharmacological data for **hydroxymethyl-methaqualon**e is limited in publicly available literature, this guide extrapolates potential mechanisms of action and signaling pathways based on the extensive research conducted on its parent compound, methaqualone. The guide also includes information on analytical methods for the detection and quantification of **hydroxymethyl-methaqualon**e and discusses general synthetic approaches for quinazolinone derivatives. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.

Chemical and Physical Properties

Hydroxymethyl-methaqualone is a quinazolinone derivative and a major metabolite of methaqualone. Its chemical identity is well-established, providing a foundation for its study and analysis.



Table 1: Chemical Identifiers and Properties of Hydroxymethyl-methaqualone

Property	Value
IUPAC Name	2-(hydroxymethyl)-3-(2- methylphenyl)quinazolin-4-one
Synonyms	2-Hydroxymethaqualone, Methaqualone M (2-hydroxymethyl)
CAS Number	5060-49-1[1]
Molecular Formula	C16H14N2O2
Molecular Weight	266.29 g/mol

Molecular Structure:

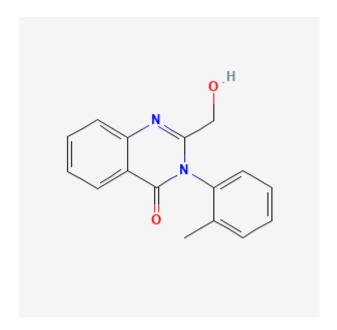


Figure 1: 2D Molecular Structure of **Hydroxymethyl-methaqualon**e.

Synthesis of Quinazolinone Derivatives

While a specific, detailed experimental protocol for the synthesis of **hydroxymethyl-methaqualon**e is not readily available in the surveyed literature, the synthesis of its parent compound, methaqualone, and other quinazolinone derivatives is well-documented. These methods can likely be adapted for the synthesis of **hydroxymethyl-methaqualon**e. A common



approach involves the condensation of N-acetylanthranilic acid with an appropriate aniline derivative.

One general method for the synthesis of the quinazolinone core involves the reaction of an anthranilic acid derivative with an amide or an acid chloride, followed by cyclization. For instance, a one-step synthesis of methaqualone from N-acetylanthranilic acid and o-toluidine has been described.[2] Another approach involves the initial formation of a 2-chloromethyl-4(3H)-quinazolinone intermediate, which can then be converted to the 2-hydroxymethyl derivative.[3]

Pharmacology and Mechanism of Action (Inferred from Methaqualone)

Direct and detailed pharmacological studies on **hydroxymethyl-methaqualon**e are scarce. However, as a primary metabolite, its pharmacological profile is expected to be closely related to that of methaqualone. Methaqualone is a sedative-hypnotic agent that exerts its effects primarily through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors.[4][5][6][7][8]

Table 2: Pharmacological Profile of Methaqualone

Parameter	Description
Primary Target	GABA-A Receptors[4][5][8]
Mechanism	Positive Allosteric Modulator[6][7]
Effect	Enhances the inhibitory effects of GABA
Clinical Effects	Sedation, Hypnosis, Anxiolysis, Muscle Relaxation
Receptor Subtype Specificity	Acts on various GABA-A receptor subtypes[6][7]

GABA-A Receptor Modulation

Methaqualone binds to a site on the GABA-A receptor that is distinct from the binding sites for GABA, benzodiazepines, and barbiturates.[6][9] This binding enhances the receptor's affinity

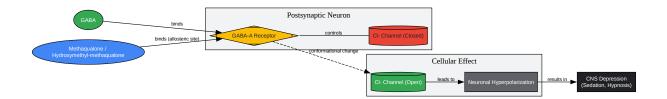


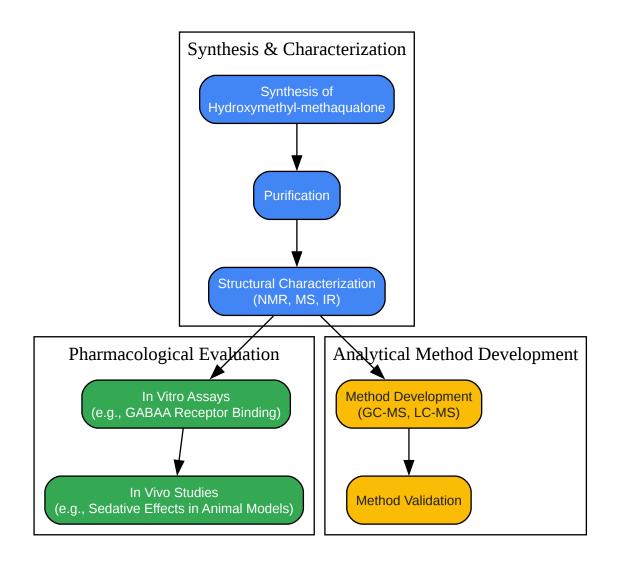




for GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron, which ultimately results in central nervous system depression. Cryo-electron microscopy studies have localized the binding site of methaqualone to the transmembrane domain at the interface between $\beta 2$ and $\alpha 1$ subunits.[4][5]







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- To cite this document: BenchChem. ["Hydroxymethyl-methaqualon" CAS number and molecular structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15065814#hydroxymethyl-methaqualon-cas-number-and-molecular-structure]

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